molecular formula C21H20N4O8S B2476657 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate CAS No. 1396810-14-2

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Cat. No. B2476657
CAS RN: 1396810-14-2
M. Wt: 488.47
InChI Key: ZRGQWZWTKLDTGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C21H20N4O8S and its molecular weight is 488.47. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition Studies

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate and its derivatives have been explored for enzyme inhibitory potential, particularly targeting α-glucosidase and acetylcholinesterase (AChE). The studies involved the synthesis of various derivatives, followed by testing their enzyme inhibitory activities. Some compounds exhibited substantial inhibitory activity against yeast α-glucosidase, highlighting their potential in therapeutic applications related to enzyme inhibition (Abbasi et al., 2019).

Antimicrobial and Antifungal Applications

Antifungal and Apoptotic Effects

Compounds related to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate have been synthesized and tested for antifungal and apoptotic activity against various Candida species. Some compounds were found to be potent against Candida albicans and C. glabrata, and their mechanism of action was linked to inducing apoptosis, as confirmed by Annexin V-PI studies with flow cytometry (Çavușoğlu et al., 2018).

Antimicrobial Evaluation

Derivatives of the compound were synthesized and characterized, with a focus on their antimicrobial evaluation. The synthesized compounds were subjected to biological evaluation, and molecular docking studies were conducted to assess their antimicrobial potential (Talupur et al., 2021).

Antibacterial and Antitumor Applications

Antibacterial Agents

The synthesis of various derivatives of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate led to compounds that were tested for their antibacterial activity. The results indicated significant activity, confirming their potential as valuable antibacterial agents (Ramalingam et al., 2019).

Antitumor Activity Evaluation

The compound and its derivatives were explored for antitumor activities, with the synthesis of novel derivatives showing promise. The derivatives were tested in vitro for their antiproliferative activity against various cancer cell lines, and many showed high inhibitory effects, indicating their potential in antitumor therapies (Shams et al., 2011).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S.C2H2O4/c24-17(20-14-1-2-15-16(7-14)26-5-4-25-15)10-23-8-13(9-23)19-21-18(22-27-19)12-3-6-28-11-12;3-1(4)2(5)6/h1-3,6-7,11,13H,4-5,8-10H2,(H,20,24);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGQWZWTKLDTGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3CC(C3)C4=NC(=NO4)C5=CSC=C5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

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